molecular formula C10H8N2O2S B038317 Tyrphostin 47 CAS No. 122520-86-9

Tyrphostin 47

Cat. No.: B038317
CAS No.: 122520-86-9
M. Wt: 220.25 g/mol
InChI Key: ZGHQGWOETPXKLY-XVNBXDOJSA-N
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Description

Tyrphostin 47 (CAS 122520-86-9) is a protein tyrosine kinase (PTK) inhibitor with notable specificity for epidermal growth factor receptor (EGFR) kinase activity . It disrupts proximal EGFR signaling, leading to G1-S cell cycle arrest and apoptosis in cancer models like MCF-7 breast cancer cells . Beyond EGFR, it inhibits insulin receptor kinase, transducin GTPase activity, and hamster sperm hyperactivation . This compound also modulates non-kinase pathways, such as nonenzymatic decarboxylation of pyruvate, complicating assay interpretations .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Tyrphostin A47 can be synthesized through a series of chemical reactions involving the formation of α-cyano-3,4-dihydroxythiocinnamamide . The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL, yielding a clear, orange solution. It is also soluble in ethanol at a concentration of 40 mM .

Industrial Production Methods: : Industrial production methods for Tyrphostin A47 involve similar synthetic routes as laboratory preparation, with scaled-up reaction conditions to accommodate larger quantities. The compound is typically stored at temperatures between 2-8°C to maintain stability .

Chemical Reactions Analysis

Nonenzymatic Decarboxylation

Tyrphostin 47 exhibits nonenzymatic decarboxylation of [1-¹⁴C]-pyruvate in mitochondrial preparations, releasing ¹⁴CO₂. This reaction complicates assays measuring pyruvate dehydrogenase (PDH) activity, as it mimics enzymatic decarboxylation. Key findings include:

  • Conditions : Occurs in mitochondrial isolates from rat adipocytes.

  • Outcome : Artificially inflates PDH activity measurements by generating CO₂ independent of enzymatic action .

Oxidation and Stability

This compound is prone to oxidation, particularly in aqueous solutions. Stability is maintained under specific storage conditions:

  • Solubility : Stable in DMSO or ethanol (20 mg/mL) when stored at -20°C.

  • Degradation : Exposure to water accelerates hydrolysis and oxidation, necessitating fresh daily preparation for experimental use .

Tyrosine Kinase Inhibition

As a selective epidermal growth factor receptor (EGFR) inhibitor, this compound disrupts tyrosine phosphorylation through competitive binding to the kinase domain. Key mechanistic insights:

TargetIC₅₀ (μM)Mechanism of ActionBiological ImpactReferences
EGFR2.4Binds substrate subsite of PTK domainDelays G1/S cell cycle progression
PDGFR3.5Competitive inhibitionBlocks growth factor signaling
NF-κB pathwayN/AInhibits tyrosine phosphorylationSuppresses immune response in T-cells
  • Cellular Effects : In MCF-7 breast cancer cells, this compound reduces cyclin B1 levels by 90%, impairing mitosis-promoting factor (MPF) activity and stalling cell cycle progression .

Reaction with Biochemical Assays

This compound interferes with assays involving pyruvate or lactate due to its nonenzymatic reactivity:

  • Lactate Oxidation Assays : At 1–10 μM, it reduces lactate oxidation in adipocytes, potentially via indirect kinase modulation or decarboxylation artifacts .

  • Mitochondrial Preparations : Stimulates PDH activity by 20–40% in isolated rat adipocyte mitochondria, independent of enzymatic regulation .

Comparative Reactivity with Analogues

This compound’s selectivity distinguishes it from other tyrphostins:

CompoundPrimary TargetKey Reaction DifferenceReference
Tyrphostin AG538Insulin receptorNo pyruvate decarboxylation observed
Tyrphostin AG555Topoisomerase IDirect DNA-binding inhibition

Industrial and Experimental Handling

  • Synthesis : Prepared via formation of α-cyano-3,4-dihydroxythiocinnamamide, with scaled production using DMSO/ethanol solvent systems .

  • Storage : Stable for months at -20°C in anhydrous DMSO; degraded within hours in aqueous buffers .

Research Implications

  • Cancer Therapy : Suppresses EGFR-driven proliferation in breast and lung cancer models .

  • Signal Transduction Studies : Serves as a tool to dissect tyrosine phosphorylation’s role in NF-κB activation and ion channel regulation .

This compound’s dual role as a biochemical tool and therapeutic candidate underscores its versatility, though its nonenzymatic reactivity necessitates careful experimental design to avoid artifacts.

Scientific Research Applications

Key Findings:

  • Inhibition of Cyclin B1 : Research indicates that Tyrphostin 47 significantly reduces the levels of cyclin B1, a protein essential for cell cycle progression. In studies involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 90% reduction in cyclin B1 levels at a concentration of 100 µM, leading to delayed cell cycle progression through the G1 and S phases .
  • Impact on Cell Growth : The compound inhibited the growth of both hormone-responsive and hormone-unresponsive breast cancer cells at concentrations of 50 and 100 µM over a period of ten days. Flow cytometric analysis confirmed these findings, demonstrating its potential as an anti-cancer agent .

Applications in Cancer Research

This compound has been studied extensively for its potential applications in cancer treatment:

  • Breast Cancer : As mentioned, this compound has shown promise in inhibiting growth and inducing cell cycle arrest in breast cancer cells. This suggests its utility as a therapeutic agent targeting specific signaling pathways involved in tumor progression .
  • Mechanistic Studies : The compound serves as a valuable tool for elucidating the role of tyrosine phosphorylation in various cancers. By selectively inhibiting specific kinases, researchers can dissect the contributions of these enzymes to tumorigenesis and metastasis.

Study on Sperm Motility

A study investigated the effects of Tyrphostin A47 (a related compound) on hamster sperm motility. It was found that inhibition of tyrosine phosphorylation led to distinct alterations in motility patterns, suggesting potential applications in reproductive biology .

Vascular Function Regulation

Research has indicated that tyrphostins can differentially regulate vascular function through their effects on tyrosine phosphorylation. This highlights the broader implications of tyrphostins like this compound beyond oncology, potentially impacting cardiovascular health .

Summary Table of Key Findings

Application Area Effect/Outcome Reference
Breast CancerInhibition of cyclin B1; delayed cell cycle progression
Sperm MotilityAltered motility patterns due to tyrosine phosphorylation
Vascular FunctionDifferential regulation through tyrosine phosphorylation

Comparison with Similar Compounds

Comparison with Similar Tyrphostins and Kinase Inhibitors

Selectivity in Kinase Inhibition and Cellular Pathways

Structural and Functional Differences Among Tyrphostins

  • Tyrphostin 47 vs. This suggests differential targeting of stress-response pathways.
  • This compound vs. Tyrphostin 23 : Tyrphostin 23 inhibits integrin-dependent neurite outgrowth, while this compound lacks activity in CAM-stimulated neuronal models . Structural variations (e.g., 3,4-dihydroxyphenyl group in this compound) likely alter substrate binding .
  • This compound vs. AG1478: AG1478, another EGFR inhibitor, induces G0-G1 arrest and apoptosis in U87 glioblastoma cells at lower concentrations (IC₅₀ ~10 μM) , whereas this compound requires higher doses (50–100 μM) for MCF-7 growth inhibition .

Mechanistic Divergence in Kinase-Independent Effects

  • This compound nonenzymatically decarboxylates [1-¹⁴C]-pyruvate, artificially inflating pyruvate dehydrogenase activity in assays, a phenomenon absent in Tyrphostin 23 . This highlights its off-target reactivity compared to structurally similar analogs.

Efficacy in Disease Models

Oncology

  • Breast Cancer : this compound delays G1/S progression in MCF-7 cells via cyclin B1 suppression , while AG1478 targets EGFR more selectively, inducing apoptosis in glioblastoma .
  • Glioblastoma : this compound inhibits transglutaminase 2 (TGM2), reducing CD44-high glioma stem cell proliferation , a mechanism distinct from EGFR-focused agents like AG1476.

Immunology and Inflammation

  • In guinea pig lung models, this compound blocks mast cell degranulation and anaphylactic contraction, whereas genistein (a broad-spectrum PTK inhibitor) additionally suppresses leukotriene D4-induced bronchoconstriction .

Metabolic and CFTR Modulation

  • This compound and genistein both stimulate CFTR-mediated Cl⁻ secretion in T84 intestinal cells, but this compound’s effect is transient compared to genistein’s sustained activity .

Structural-Activity Relationships (SAR)

  • Core Scaffold: this compound (3,4-dihydroxyphenyl) shares structural similarity with Tyrphostin A46, enabling β2-subunit binding in tyrosine-binding clefts . Minor substituent changes (e.g., cyanothiocinnamamide in this compound) confer unique kinase affinities .
  • Inactive Analogs : Tyrphostin 1, a structurally related but inactive analog, fails to inhibit scavenger receptor activity in smooth muscle cells, underscoring the necessity of specific functional groups .

Data Tables

Table 1: Comparative Inhibition Profiles of Selected Tyrphostins

Compound Target Kinase/Pathway IC₅₀/Effective Concentration Model System Key Findings Reference
This compound EGFR, p38 MAPK, TGM2 50–100 μM MCF-7, Vero, glioma Induces apoptosis, blocks Shiga toxin 1, inhibits TGM2
Tyrphostin 25 Integrin-dependent neurite growth 150 μM Neuronal cells Inhibits CAM-stimulated neurite outgrowth by 80%
Tyrphostin 23 Transferrin receptor internalization >100 μM Fibroblasts Blocks β2-subunit binding; no pyruvate decarboxylation
AG1478 EGFR 10–20 μM U87 glioblastoma Induces G0-G1 arrest, apoptosis
Genistein Broad-spectrum PTKs, CFTR 50–100 μM T84 cells, guinea pig lung Sustained CFTR activation; dual inhibition of mast cell and leukotriene pathways

Table 2: Off-Target Effects and Assay Interference

Compound Non-Kinase Activity Experimental Impact Reference
This compound Pyruvate decarboxylation False-positive pyruvate dehydrogenase activation
Tyrphostin 23 None reported No interference in mitochondrial assays
Genistein Estrogen receptor modulation Confounds hormone-sensitive cell models

Biological Activity

Tyrphostin 47 is a member of the tyrphostin family, which are small-molecule inhibitors primarily targeting protein tyrosine kinases (PTKs). This compound has garnered attention for its biological activities, particularly in relation to metabolic processes and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for therapeutic applications.

This compound functions primarily as a tyrosine kinase inhibitor . It selectively inhibits various PTKs while having minimal effects on serine/threonine kinases. This specificity is crucial for understanding its biological effects, particularly in metabolic regulation and cellular proliferation.

  • Inhibition of Protein Tyrosine Kinases : this compound has been shown to inhibit the activity of several PTKs involved in growth factor signaling pathways, thereby affecting downstream cellular responses such as proliferation and differentiation .
  • Nonenzymatic Decarboxylation : Notably, this compound can nonenzymatically decarboxylate [1-14C]-pyruvate, which complicates its use in assays measuring pyruvate dehydrogenase activity. This property has been observed to increase pyruvate dehydrogenase activity in mitochondrial preparations from rat adipocytes .

In Vitro Studies

  • Adipocyte Studies : In experiments involving rat epididymal adipocytes, this compound demonstrated a dose-dependent increase in pyruvate dehydrogenase activity when using [1-14C]-pyruvate as a substrate. However, this increase was attributed to the compound's ability to decarboxylate the substrate rather than a direct effect on the kinase itself .
  • Cell Proliferation : Research indicates that this compound can influence cell proliferation by modulating PTK activity. For instance, it has been shown to inhibit PDGF-induced vascular smooth muscle contraction in hypertensive rats, suggesting potential applications in vascular biology .

Case Studies

  • Hypertensive Rat Model : A study investigated the effects of this compound on spontaneously hypertensive rats. The results indicated that the compound effectively reduced vascular smooth muscle contraction via PTK inhibition, highlighting its potential for managing hypertension-related vascular issues .
  • Local Delivery Systems : Another study explored the incorporation of this compound into matrix systems for local delivery. The findings suggested that prolonged local delivery could significantly reduce neointimal proliferation following vascular injury, indicating therapeutic potential in preventing restenosis after angioplasty .

Summary of Biological Activities

Activity TypeDescriptionReference
Tyrosine Kinase InhibitionInhibits various protein tyrosine kinases involved in growth factor signaling
Pyruvate Dehydrogenase EffectNonenzymatically decarboxylates pyruvate, affecting assay outcomes
Vascular Smooth Muscle EffectReduces contraction in hypertensive models through PTK inhibition
Neointimal ProliferationProlonged local delivery reduces neointimal proliferation post-vascular injury

Implications for Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

  • Cardiovascular Diseases : Given its effects on vascular smooth muscle contraction and neointimal proliferation, this compound may be beneficial in treating conditions like hypertension and preventing restenosis after vascular interventions.
  • Metabolic Disorders : Its ability to modulate pyruvate dehydrogenase activity could have implications in metabolic syndromes where energy metabolism is disrupted.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of Tyrphostin 47, and how does it influence experimental design in kinase studies?

this compound acts as a selective tyrosine kinase inhibitor by competitively binding to ATP-binding sites on target enzymes, disrupting phosphorylation-dependent signaling pathways . For experimental design:

  • Use in vitro kinase assays (e.g., ELISA-based phosphorylation detection) with negative controls (e.g., inactive analogs like Tyrphostin 1) to validate specificity .
  • Optimize concentrations (e.g., 10–50 µM in cell culture) to balance efficacy and cytotoxicity .
  • Include downstream signaling markers (e.g., MAPK/ERK pathways) to confirm functional inhibition .

Q. How should researchers address variability in this compound’s efficacy across different cell lines?

Variability often arises from differences in kinase expression profiles or off-target effects. Methodological solutions include:

  • Pre-screening cell lines via RNA-seq or Western blotting to quantify target kinase expression.
  • Combining this compound with siRNA knockdown of suspected off-target kinases to isolate primary effects .
  • Replicating experiments across ≥3 biological replicates to distinguish technical noise from biological variation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in studies reporting this compound’s dual roles in apoptosis and cell proliferation?

Contradictory findings may stem from context-dependent signaling crosstalk. To address this:

  • Perform time-course experiments to differentiate acute vs. chronic exposure effects. For example, transient inhibition may activate compensatory pathways (e.g., PI3K/AKT), whereas prolonged exposure induces apoptosis .
  • Use phosphoproteomics to map global kinase activity changes under varying conditions .
  • Cross-reference with genetic knockout models (e.g., CRISPR-Cas9) to validate pharmacological observations .

Q. How can researchers optimize this compound’s selectivity to minimize off-target interactions in complex biological systems?

  • Employ differential inhibitor profiling: Compare this compound’s effects against panels of recombinant kinases (e.g., KinomeScan) to identify non-target interactions .
  • Use structural analogs (e.g., AG 494) as negative controls in dose-response assays .
  • Combine with computational docking simulations to predict binding affinities for non-target kinases .

Q. What methodologies validate this compound’s synergistic effects with other kinase inhibitors (e.g., PKC inhibitors)?

Synergy studies require rigorous combinatorial dosing and statistical validation:

  • Use Chou-Talalay analysis to calculate combination indices (CI) across multiple dose ratios .
  • Include isobolograms to visualize additive/synergistic interactions (e.g., this compound + MDL-29,152 in scavenger receptor modulation) .
  • Confirm mechanistic synergy via phospho-specific flow cytometry or single-cell RNA sequencing .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent responses in this compound studies?

  • Fit data to sigmoidal dose-response curves (e.g., Hill equation) using tools like GraphPad Prism.
  • Report EC₅₀/IC₅₀ values with 95% confidence intervals and p-values from ANOVA or Student’s t-tests .
  • Use false discovery rate (FDR) correction in high-throughput datasets to account for multiple comparisons .

Q. What criteria determine whether this compound’s observed effects are kinase-specific vs. artifact?

  • Specificity criteria :

  • Replication with genetic inhibition (siRNA/CRISPR).
  • Absence of effect in kinase-dead mutant cell lines.
  • Correlation between inhibition kinetics and target kinase activity .
    • Artifact detection :
  • Test in cell-free systems (e.g., purified kinase assays).
  • Monitor for redox activity (Tyrphostins can act as antioxidants in certain contexts) .

Q. Experimental Best Practices

Q. What controls are essential for this compound experiments in in vivo models?

  • Pharmacokinetic controls : Measure plasma/tissue concentrations via LC-MS to ensure target engagement .
  • Toxicity controls : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity).
  • Vehicle controls : Account for solvent effects (e.g., DMSO) on biological endpoints .

Q. How can researchers mitigate batch-to-batch variability in this compound stock solutions?

  • Validate purity via HPLC (>95%) and NMR for structural confirmation.
  • Aliquot stocks in inert solvents (e.g., anhydrous DMSO) and store at −80°C to prevent oxidation .
  • Pre-test aliquots in a standardized assay (e.g., EGFR inhibition) before full-scale experiments .

Q. Emerging Research Directions

Q. What novel methodologies could expand this compound’s application in studying non-canonical kinase functions?

  • Proximity-dependent labeling (BioID/HiBIT) : Identify kinase interactomes under inhibition .
  • Live-cell imaging : Track real-time subcellular localization changes (e.g., mitochondrial vs. cytoplasmic kinases) .
  • Machine learning : Integrate multi-omics data to predict context-specific inhibitor responses .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQGWOETPXKLY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018041
Record name Tyrphostin AG 213
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-86-9, 118409-60-2
Record name Tyrphostin AG 213
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin 47
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Record name Tyrphostin AG 213
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Record name Tyrphostin 47
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